molecular formula C25H28N4O2 B2374260 N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251703-41-9

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2374260
CAS No.: 1251703-41-9
M. Wt: 416.525
InChI Key: ZRMMLDMXYWDOJH-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Compounds

  • A study by Jeankumar et al. (2013) focused on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, aiming to discover novel Mycobacterium tuberculosis GyrB inhibitors. The synthesized compounds demonstrated promising activity against various tests, including the Mycobacterium smegmatis (MS) GyrB ATPase assay and Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, highlighting their potential in antituberculosis therapy (Jeankumar et al., 2013).

Antimicrobial and Anti-inflammatory Activities

  • Research by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. The study highlighted the importance of synthesizing new heterocyclic compounds as potential cyclooxygenase inhibitors, demonstrating significant COX-2 selectivity and analgesic activity, which underscores the versatility of the chemical framework in developing therapeutics with anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antioxidant Performance in Polymers

  • Desai et al. (2004) synthesized and characterized compounds, including (4-ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine, for their performance as antioxidants in polypropylene copolymers. This study underscores the potential application of such compounds in improving the thermal stability of polymers, demonstrating the broad applicability of this chemical structure beyond biomedical applications (Desai et al., 2004).

HIV-1 Integrase Inhibition

  • A study by Pace et al. (2007) reported on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process. The structural modifications explored in this study illustrate the compound's potential as a clinically useful antiviral agent, highlighting the relevance of this chemical structure in developing treatments for HIV (Pace et al., 2007).

Novel Antimicrobial Agents

  • Jadhav et al. (2017) characterized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid for their antimicrobial activities. This research demonstrated that most synthesized compounds exhibited moderate to good activities against tested bacterial and fungal strains, underscoring the potential of such structures in developing new antimicrobial agents (Jadhav et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It binds to the ATP-binding site of PKB, preventing the binding of ATP, and thus inhibiting the phosphorylation and activation of PKB .

Biochemical Pathways

The inhibition of PKB affects the PI3K-PKB signaling pathway. This pathway is involved in promoting cell proliferation and survival . The compound’s action on PKB leads to reduced phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines has been reported to improve the oral bioavailability .

Result of Action

The inhibition of PKB by this compound can lead to reduced cell proliferation and survival, as PKB promotes these processes through the PI3K-PKB signaling pathway . In addition, the compound has been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-2-19-8-10-20(11-9-19)17-26-25(30)21-12-14-29(15-13-21)23-16-24(28-18-27-23)31-22-6-4-3-5-7-22/h3-11,16,18,21H,2,12-15,17H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMMLDMXYWDOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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